二丁基磺酰胺基胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

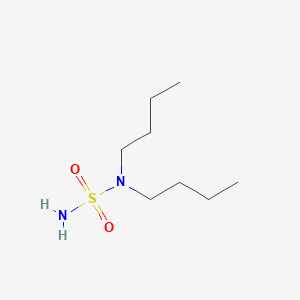

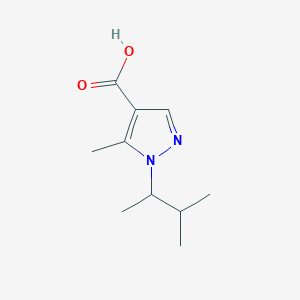

The synthesis of amines like (Dibutylsulfamoyl)amine can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Another method involves the reaction of an aldehyde or ketone with a primary or secondary amine .Molecular Structure Analysis

The nitrogen atom in amines is sp3 hybridized, with its three substituents occupying three corners of a regular tetrahedron and the lone pair of electrons occupying the fourth corner . The molecular formula of (Dibutylsulfamoyl)amine is C8H20N2O2S .Chemical Reactions Analysis

Amines, including (Dibutylsulfamoyl)amine, can undergo various reactions. They can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Physical And Chemical Properties Analysis

Amines, including (Dibutylsulfamoyl)amine, have the ability to act as weak organic bases . They can react with acids to form salts soluble in water . The nitrogen atom in amines is sp3 hybridized, leading to a trigonal pyramidal shape with a bond angle of roughly 109.5 degrees .科学研究应用

还原胺化催化二丁基磺酰胺基胺参与还原胺化过程的催化。Apodaca 和 Xiao (2001) 的一项研究展示了苯基硅烷作为还原剂和二丁基二氯化锡作为催化剂直接还原胺化醛和酮,表明在有机合成中具有潜在应用 (Apodaca & Xiao, 2001).

生物基胺的合成二丁基磺酰胺基胺在生物基胺的合成中发挥作用,生物基胺在化学工业中对于生产各种聚合物至关重要。Froidevaux 等人 (2016) 的研究重点介绍了其作为材料化学中的一个组成部分,特别是在生物基聚合物的创造中 (Froidevaux et al., 2016).

环氧树脂维特米尔中的应用该化合物在环氧树脂维特米尔领域中得到应用,在其中它用于生成共价键合的叔胺。Altuna 等人 (2019) 探索了其在创造具有潜在反应性和稳定性优势的材料中的应用 (Altuna et al., 2019).

SO2 结合有机液体N,N-二丁基十一烷醇胺是一种相关化合物,可以化学结合 SO2 以形成两性离子液体,如 Heldebrant 等人 (2010) 所发现的。这表明在烟气脱硫中具有潜在应用 (Heldebrant et al., 2010).

基于生物质的醇胺化使用与二丁基磺酰胺基胺相关的工艺对基于生物质的醇进行胺化是化学工业中感兴趣的领域。Pera‐Titus 和 Shi (2014) 讨论了其在制造各种化学品和药物中的重要性 (Pera‐Titus & Shi, 2014).

属性

IUPAC Name |

1-[butyl(sulfamoyl)amino]butane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2O2S/c1-3-5-7-10(8-6-4-2)13(9,11)12/h3-8H2,1-2H3,(H2,9,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWJCHJJDYIRWMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B3005507.png)

![2-Amino-2-[3-(2,3-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B3005510.png)

![N-(benzo[d]thiazol-5-yl)-2-(naphthalen-2-yloxy)ethanethioamide](/img/structure/B3005511.png)

![(1R,2R,4R,5R)-5-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3005514.png)

![N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3005515.png)

![9-Amino-6-oxa-2lambda6-thiaspiro[4.5]decane-2,2-dione hydrochloride](/img/structure/B3005522.png)